4-(4-benzoylpiperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidine
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Overview
Description
4-(4-Benzoylpiperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidine is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a pyrimidine core substituted with benzoylpiperazine and methylimidazole groups. Compounds of this nature are often investigated for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-benzoylpiperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Core: Starting from a suitable pyrimidine precursor, such as 2,4-dichloropyrimidine, through nucleophilic substitution reactions.
Introduction of Benzoylpiperazine: Reacting the pyrimidine intermediate with 4-benzoylpiperazine under appropriate conditions, such as in the presence of a base like potassium carbonate in a polar aprotic solvent.
Attachment of Methylimidazole:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(4-Benzoylpiperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: Potential oxidation of the piperazine or imidazole rings.
Reduction: Reduction of any reducible functional groups present.
Substitution: Nucleophilic or electrophilic substitution reactions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions might include the use of bases like sodium hydride or acids like hydrochloric acid, depending on the specific reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution reactions could introduce new functional groups onto the pyrimidine ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-(4-benzoylpiperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidine would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4-(4-Benzylpiperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidine: Similar structure with a benzyl group instead of a benzoyl group.
4-(4-Benzoylpiperazin-1-yl)-6-(1H-imidazol-1-yl)pyrimidine: Lacks the methyl group on the imidazole ring.
Uniqueness
4-(4-Benzoylpiperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidine is unique due to the specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
[4-[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O/c1-15-20-7-8-25(15)18-13-17(21-14-22-18)23-9-11-24(12-10-23)19(26)16-5-3-2-4-6-16/h2-8,13-14H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTXMHUPCMQTLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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